molecular formula C19H21N3O4 B11616082 (3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

Cat. No.: B11616082
M. Wt: 355.4 g/mol
InChI Key: ARJGPJZXURMNHY-FYJGNVAPSA-N
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Description

(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the formation of amides and imines through condensation reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-(2-methoxyanilino)-4-oxobutan-2-ylidene]amino]-3-methylbenzamide

InChI

InChI=1S/C19H21N3O4/c1-12-7-6-8-14(18(12)24)19(25)22-21-13(2)11-17(23)20-15-9-4-5-10-16(15)26-3/h4-10,24H,11H2,1-3H3,(H,20,23)(H,22,25)/b21-13+

InChI Key

ARJGPJZXURMNHY-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2OC)O

Origin of Product

United States

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